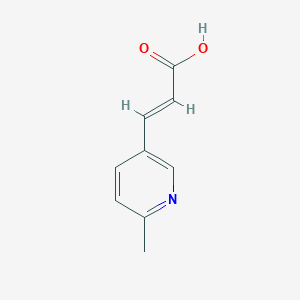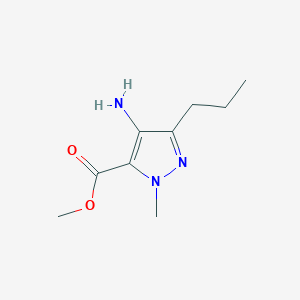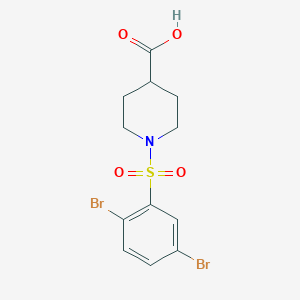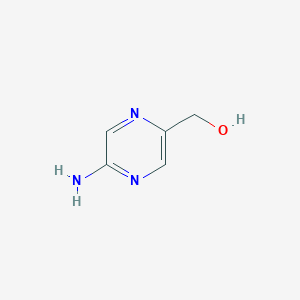
2,6-Dimethyl-4-phenyl-phenol
Übersicht
Beschreibung
2,6-Dimethyl-4-phenyl-phenol (DMPP) is a synthetic compound that belongs to the family of phenols. It is widely used in the scientific research field due to its unique properties, which make it an ideal candidate for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Facile Synthesis Techniques: A method for synthesizing 2-(Phenylthio)phenols, which are structurally similar to 2,6-Dimethyl-4-phenyl-phenol, has been developed using copper(I)-catalyzed tandem transformations (Xu et al., 2010).
- Structural Properties of Derivatives: Spectroscopic, thermal, and crystal structure properties of novel dyes derived from compounds like this compound have been extensively studied, providing insights into the potential applications in materials science (Kocaokutgen et al., 2005).
Polymer Science and Materials
- Polymer Applications: Research into polymers like poly(2,6-dimethyl-1,4-phenylene oxide) highlights their significant potential in creating materials with desirable conductivity and low swelling ratios (Li et al., 2014).
- Oxidative Polymerization: Studies on the oxidative polymerization of phenols, including derivatives of this compound, have been pivotal in developing new phenolic polymers for various applications (Kobayashi & Higashimura, 2003).
Analytical Chemistry
- Analytical Methods and Characterization: A variety of analytical methods, such as spectroscopy and thermal analysis, have been employed to characterize compounds structurally related to this compound, contributing to a deeper understanding of their properties and potential applications (Moanță et al., 2015).
Environmental and Chemical Engineering
- Catalysis and Synthesis: The synthesis and reactivity of compounds related to this compound, such as 2,6-dimethylphenol, in processes like ozonolysis, are crucial for understanding environmental degradation and potential applications in green chemistry (Machulek et al., 2009).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDODUOTLRAEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)



![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)








